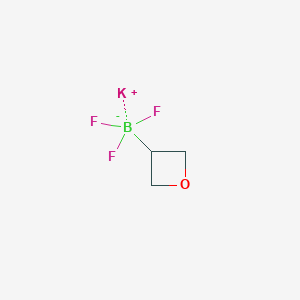

Potassium trifluoro(oxetan-3-yl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(oxetan-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONUDQUWROSMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1COC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430219-76-3 | |

| Record name | Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(oxetan-3-yl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium Trifluoro(oxetan-3-yl)borate: Properties, Handling, and Application in Modern Synthesis

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic introduction of small, strained heterocyclic systems is a proven method for modulating physicochemical properties and exploring novel chemical space. Among these, the oxetane ring has garnered significant attention for its ability to improve metabolic stability, aqueous solubility, and lipophilicity. Potassium trifluoro(oxetan-3-yl)borate emerges as a key enabling reagent in this context. As a member of the highly stable and versatile class of organotrifluoroborate salts, it provides a robust and reliable method for incorporating the valuable oxetane-3-yl moiety into complex molecular architectures.[1][2]

Organotrifluoroborates are air- and moisture-stable crystalline solids, a feature that starkly contrasts with the often-unstable and difficult-to-handle nature of their boronic acid counterparts.[3] This exceptional stability allows for precise stoichiometry and simplifies handling, storage, and integration into multi-step synthetic sequences.[4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, handling, and core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. This compound is a white to light yellow crystalline solid that is now readily available from commercial suppliers.[5]

Core Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1430219-76-3 | [5][6][7] |

| Molecular Formula | C₃H₅BF₃KO | [5][6] |

| Molecular Weight | 163.98 g/mol | [5][6][8] |

| Appearance | White to light yellow solid/powder | [9] |

| Purity | Typically ≥95% | [5][6][7] |

| Storage | Inert atmosphere, 2-8°C recommended | |

| Solubility | Soluble in polar organic solvents (e.g., acetone, DMSO) | [4][10] |

Stability and Storage

The defining characteristic of potassium organotrifluoroborates is their exceptional stability.[11][12] The tetra-coordinate boron center, bonded to three electronegative fluorine atoms, renders the C-B bond robust and the compound resistant to degradation by air and moisture.[3][11] This allows the reagent to be handled on the benchtop without special precautions and stored for extended periods. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure maximum shelf-life. Although generally stable, the compound can be hygroscopic, so protection from ambient moisture is advisable.[9]

Safety and Hazard Information

As with any chemical reagent, proper safety protocols must be observed. This compound is associated with the following hazard classifications:

-

Signal Word: Warning

-

Hazard Statements: [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Exposure Avoidance: Avoid breathing dust. Prevent contact with skin and eyes.

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Section 2: The Underlying Chemistry of Organotrifluoroborates

The utility of this compound is rooted in the fundamental chemistry of its structural class. Understanding its synthesis and the mechanism of its activation is key to leveraging its full potential.

General Synthesis

Potassium organotrifluoroborates are readily prepared via a straightforward and often high-yielding procedure from the corresponding boronic acids.[13][14] The process involves the reaction of an organoboronic acid with an excess of potassium hydrogen fluoride (KHF₂) in a suitable solvent like methanol or a methanol/water mixture.[3][4] The desired trifluoroborate salt typically precipitates from the reaction mixture as a crystalline solid and can be isolated by simple filtration.[3]

Caption: General workflow for synthesizing potassium organotrifluoroborates.

Causality: The use of KHF₂ is critical; it serves as a convenient, solid source of both potassium ions and fluoride. The reaction proceeds via the displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming the thermodynamically stable tetra-coordinate borate anion.[4][15] The low solubility of the resulting potassium salt in common organic solvents like methanol drives the reaction to completion through precipitation.[3]

Mechanism of Stability and Activation

The stability of organotrifluoroborates stems from their tetra-coordinate anionic boron center, which protects the carbon-boron bond from common degradation pathways like oxidation and protodeboronation that can plague boronic acids.[3][11] They are, in essence, a protected and bench-stable form of boronic acids.[13][16]

For participation in cross-coupling reactions, this stability must be overcome to generate a reactive species. Activation is achieved in situ under the basic aqueous conditions typical for Suzuki-Miyaura reactions.[12] The trifluoroborate undergoes a slow, equilibrium-driven hydrolysis to release the corresponding organoboronic acid, which is the catalytically active species that engages in transmetalation with the palladium center.[3][13][16]

Caption: Hydrolytic equilibrium of organotrifluoroborates to boronic acids.

Self-Validating System: This slow-release mechanism is a key advantage. By maintaining a low steady-state concentration of the reactive boronic acid, common side reactions such as homocoupling and protodeboronation are significantly suppressed, often leading to cleaner reactions and higher yields compared to using the boronic acid directly.[3][16] The rate of this hydrolysis can be influenced by several factors, including the strength of the base and even the surface of the reaction vessel, as silicate glass can act as a fluoride scavenger, driving the equilibrium toward the boronic acid.[16]

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp³) bonds, making it indispensable in pharmaceutical and materials science.[17][18]

General Protocol for Cross-Coupling

The following protocol provides a representative starting point for coupling this compound with an aryl or heteroaryl halide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv).

-

Reagent Addition: Add this compound (1.5–2.0 equiv).

-

Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and the appropriate phosphine ligand (e.g., RuPhos, XPhos, 4-10 mol %).

-

Base: Add the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, or CPME/water) via syringe.

-

Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C) for the required time (4–24 hours).

-

Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale and Optimization

The success of the Suzuki-Miyaura coupling hinges on the interplay between the components of the catalytic system.

-

Palladium Precatalyst: Pd(OAc)₂ or precatalysts like those developed by Buchwald are commonly used. They form the active Pd(0) species in situ.

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like RuPhos) accelerate the rate-limiting reductive elimination step and promote the stability of the catalytic species, preventing palladium black precipitation.[11]

-

Base: The base serves two crucial roles: it facilitates the hydrolysis of the trifluoroborate to the boronic acid and is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[11] Carbonates (Cs₂CO₃) and phosphates (K₃PO₄) are frequently effective.[11]

-

Solvent: A biphasic solvent system, often a nonpolar organic solvent with water, is typical. This facilitates the dissolution of both the organic-soluble halide and catalyst and the water-soluble base and borate salt.[11]

Caption: Simplified Suzuki-Miyaura cycle using an organotrifluoroborate.

Representative Scope

This compound is expected to be a versatile coupling partner, compatible with a wide range of electronically and sterically diverse aryl and heteroaryl halides and triflates.

| Aryl/Heteroaryl Halide Partner | Product | Expected Yield Range |

| 4-Bromoanisole | 3-(4-methoxyphenyl)oxetane | Good to Excellent |

| 2-Chloropyridine | 2-(oxetan-3-yl)pyridine | Moderate to Good |

| 4-Bromobenzonitrile | 4-(oxetan-3-yl)benzonitrile | Good to Excellent |

| 1-Bromo-3-(trifluoromethyl)benzene | 3-(3-(trifluoromethyl)phenyl)oxetane | Good |

| Methyl 4-iodobenzoate | Methyl 4-(oxetan-3-yl)benzoate | Good to Excellent |

Conclusion

This compound stands out as a superior reagent for incorporating the medicinally relevant oxetane scaffold into complex molecules. Its identity as an organotrifluoroborate salt endows it with remarkable bench stability, ease of handling, and a favorable reaction profile in Suzuki-Miyaura cross-coupling through a slow-release mechanism.[1][3][16] This technical guide has detailed its core chemical properties, provided protocols for safe handling and synthetic application, and explained the mechanistic rationale behind its effectiveness. For scientists engaged in drug discovery and development, mastering the use of reagents like this compound is not merely a matter of convenience but a strategic advantage in the efficient construction of novel chemical entities with potentially enhanced pharmaceutical properties.

References

-

Cross-coupling Reactions of Organotrifluoroborate Salts . Organic Reactions. [Link]

-

Review of the month: Potassium organotrifluoroborates . GalChimia. [Link]

-

Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry . Longdom Publishing. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction . Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . Chemistry – A European Journal, 18(48), 15346-15357. [Link]

-

Sebelius, S., Olsson, V. J., & Wallner, O. A. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates . Journal of Organic Chemistry, 73(10), 3952-3955. [Link]

-

This compound, min 95%, 100 mg . CP Lab Safety. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis . Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . Current Opinion in Drug Discovery & Development, 12(6), 833-844. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides . Journal of Organic Chemistry, 74(10), 3824–3831. [Link]

-

Organotrifluoroborate . Wikipedia. [Link]

-

Zukerman-Schpector, J., et al. (2008). Crystal structure of potassium trifluoro(2-methyl-1,3-dithiano)borate, K(C5H9BF3S2) . ResearchGate. [Link]

-

Organotrifluoroborate Salts . Chem-Station Int. Ed. [Link]

-

Zukerman-Schpector, J., et al. (2008). Crystal structure of potassium trifluoro(1,3-dithiano)borate, K(C4S2H7BF3) . Acta Crystallographica Section E, 64(12), m1525. [Link]

-

Zukerman-Schpector, J., et al. (2008). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate . Acta Crystallographica Section E, 64(12), m1525. [Link]

-

Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate . Organic Syntheses, 89, 263. [Link]

-

Synthesis of potassium trifluoroborates . Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates . National Genomics Data Center. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . National Institutes of Health. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis . Wipf Group, University of Pittsburgh. [Link]

-

Zukerman-Schpector, J., et al. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate . Acta Crystallographica Section E, 70(Pt 8), 68–71. [Link]

-

Molander, G. A., et al. (2012). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)] . Organic Syntheses, 89, 263. [Link]

-

Zukerman-Schpector, J., et al. (2008). Potassium trifluoro-[(Z)-3-(oxan-2-yl-oxy)prop-1-en-1-yl]borate monohydrate . Acta Crystallographica Section E, 65(Pt 1), o192. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry . European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Zukerman-Schpector, J., et al. (2008). Potassium trifluoro-[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate . National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. 1430219-76-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. calpaclab.com [calpaclab.com]

- 9. Potassium Trifluoro(oxetan-3-ylmethyl)borate | 2415072-76-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 14. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 17. longdom.org [longdom.org]

- 18. Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

An In-depth Technical Guide to the Stability and Handling of Potassium Trifluoro(oxetan-3-yl)borate

For decades, organoboron reagents have been indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, traditional reagents like boronic acids and boronate esters suffer from inherent limitations, including instability towards air and moisture, difficult purification, and uncertain stoichiometry.[1] This has driven the development of more robust alternatives.

Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability to air and moisture, which allows them to be stored indefinitely on the benchtop without special precautions.[1][2][3][4][5][6][7] These crystalline solids are easily handled and purified, representing a significant advancement in convenience and reliability for synthetic chemists.[4][8][9] this compound is a prime example of this class, incorporating the highly sought-after oxetane motif—a strained four-membered ring that is a valuable bioisostere for gem-dimethyl and carbonyl groups in drug discovery. This guide provides a comprehensive overview of the stability, handling, and application of this important building block.

Physicochemical Properties and Stability Profile

The utility of this compound stems from its unique stability, which contrasts sharply with that of its corresponding boronic acid. The tetracoordinate boron center effectively "protects" the C-B bond from premature degradation.[7]

General Stability and Storage

This compound is a white to light yellow crystalline solid.[10] Like most organotrifluoroborates, it is remarkably stable under ambient atmospheric conditions and can be handled in air without significant decomposition.[1][3][4][9] This stability is a key advantage, eliminating the need for strictly anhydrous or anaerobic handling techniques during routine weighing and preparation of reaction mixtures.

For long-term storage and to maintain the highest purity, the following conditions are recommended:

-

Temperature: 2-8°C.[11]

-

Atmosphere: While stable in air, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent any potential long-term, slow degradation from atmospheric moisture or oxygen.[11][12]

-

Container: Keep in a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.[13]

Thermal and Hydrolytic Stability

Hydrolytic Profile: The hydrolytic stability of organotrifluoroborates is pH-dependent and is the cornerstone of their function in synthesis.

-

Neutral/Acidic Conditions: They are generally stable in neutral or mildly acidic aqueous environments.

-

Basic Conditions: Under basic conditions, typically employed in Suzuki-Miyaura reactions, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[4][8][14][15][16]

This "slow-release" mechanism is highly beneficial. It maintains a low steady-state concentration of the active boronic acid, which, particularly for unstable variants, minimizes undesirable side reactions such as protodeboronation and oxidative homocoupling.[14][15][16] The rate of hydrolysis can be influenced by several factors, including the base, solvent system, temperature, and even the surface of the reaction vessel.[14][15][16]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Potassium Trifluoro(oxetan-3-ylmethyl)borate | 2415072-76-1 | TCI EUROPE N.V. [tcichemicals.com]

- 11. This compound | 1430219-76-3 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Potassium Trifluoro(oxetan-3-ylmethyl)borate | 2415072-76-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. pure.ed.ac.uk [pure.ed.ac.uk]

- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Potassium Trifluoro(oxetan-3-yl)borate: Structure, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Unique Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can fine-tune the physicochemical and pharmacological properties of drug candidates is perpetual. Among the emerging classes of reagents, potassium trifluoro(oxetan-3-yl)borate has garnered significant attention. This stable, crystalline solid serves as a versatile precursor for the introduction of the oxetane moiety, a highly sought-after motif in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into small molecules can lead to improved metabolic stability, enhanced solubility, and favorable alterations in conformation and polarity, ultimately influencing biological activity and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of this compound, from its synthesis and detailed structural characterization to its practical application in carbon-carbon bond formation. The protocols and data presented herein are synthesized from authoritative sources to provide researchers with a reliable and field-proven resource.

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically proceeds from a corresponding organoboron precursor, which is then converted to the stable trifluoroborate salt. The most common and efficient method involves the reaction of a boronic acid or its ester with potassium hydrogen fluoride (KHF₂).[1][2] This transformation is generally high-yielding and results in a product that is stable to both air and moisture, a significant advantage over many other organoboron reagents.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general and reliable method for the preparation of this compound from oxetan-3-ylboronic acid.

Materials:

-

Oxetan-3-ylboronic acid

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂)

-

Deionized water

-

Acetone

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve oxetan-3-ylboronic acid (1.0 equiv) in methanol.

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 4.0 equiv).

-

Formation of the Trifluoroborate Salt: Cool the solution of the boronic acid in an ice bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. A white precipitate of the this compound will form.

-

Reaction Completion and Solvent Removal: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion. Remove the solvents (methanol and water) under reduced pressure using a rotary evaporator.

-

Purification:

-

To the resulting solid residue, add hot acetone to dissolve the product, leaving behind excess inorganic salts.

-

Filter the hot solution to remove any insoluble material.

-

Concentrate the acetone filtrate until the product begins to crystallize.

-

Complete the precipitation by the slow addition of diethyl ether.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a good solvent for both the boronic acid and the intermediate borate species, facilitating a homogeneous reaction environment initially.

-

Excess KHF₂: A stoichiometric excess of KHF₂ is used to drive the equilibrium towards the formation of the stable trifluoroborate salt and to ensure complete conversion of the boronic acid.

-

Hot Acetone Extraction: The differential solubility of the organic trifluoroborate salt and the inorganic fluoride salts in hot acetone is exploited for an effective purification.

-

Precipitation with Diethyl Ether: Diethyl ether is used as an anti-solvent to induce the crystallization of the polar trifluoroborate salt from the acetone solution, leaving more soluble impurities behind.

Structural Elucidation and Characterization

The definitive structure and purity of this compound are established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the connectivity and chemical environment of the atoms within the molecule. For potassium organotrifluoroborates, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.[1] Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of these salts in this solvent.[1]

| Nucleus | Typical Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | ~4.4 | t | CH₂-O |

| ~4.2 | t | CH₂-O | |

| ~3.5 | m | CH-B | |

| ¹³C | ~75 | - | CH₂-O |

| ~30 (broad) | - | CH-B | |

| ¹⁹F | ~-135 to -145 | br s | B-F |

| ¹¹B | ~3 to 5 | q (partially resolved) | BF₃ |

Interpretation of NMR Data:

-

¹H NMR: The spectrum will show characteristic signals for the oxetane ring protons. The protons on the carbons adjacent to the oxygen atom will appear at a lower field (higher ppm) due to the deshielding effect of the oxygen. The methine proton attached to the boron-bearing carbon will be a multiplet.

-

¹³C NMR: The carbon atoms of the oxetane ring will be observed in the aliphatic region. The carbon atom directly bonded to the boron atom often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[1]

-

¹⁹F NMR: A single, often broad, resonance is typically observed for the three equivalent fluorine atoms attached to the boron. The chemical shift is characteristic of trifluoroborate salts.[1]

-

¹¹B NMR: The boron atom will appear as a quartet due to coupling with the three fluorine atoms. This signal may be broad and the coupling may not be fully resolved due to quadrupolar relaxation.[1]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for observing the trifluoro(oxetan-3-yl)borate anion. The expected mass-to-charge ratio (m/z) for the [C₃H₅BF₃O]⁻ anion would be approximately 125.04.

-

Infrared Spectroscopy: The IR spectrum will show characteristic strong B-F stretching vibrations, typically in the region of 1000-1100 cm⁻¹. C-O stretching vibrations of the oxetane ring will also be prominent, usually around 980-1000 cm⁻¹.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the oxetan-3-yl moiety onto aromatic and heteroaromatic scaffolds.[3] The stability and ease of handling of the trifluoroborate salt make it an attractive alternative to the corresponding boronic acid, which can be prone to decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide, this compound, palladium catalyst, and base.

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryloxetane.

Rationale for Reagent and Condition Selection:

-

Palladium Catalyst: A variety of palladium catalysts can be employed, often in combination with phosphine ligands, to facilitate the catalytic cycle. The choice of catalyst and ligand can influence the reaction efficiency for different substrates.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Cesium carbonate and potassium carbonate are commonly used.

-

Solvent System: A mixture of an organic solvent and water is typically used. Water is often necessary to facilitate the dissolution of the base and to promote the formation of the active boronate species.

Conclusion

This compound is a valuable and versatile reagent for the incorporation of the oxetane moiety into organic molecules. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and synthetic organic chemists. This guide has provided a detailed overview of its synthesis, characterization, and a practical protocol for its application, empowering researchers to effectively utilize this important building block in their own research endeavors.

References

-

Oliveira, R. A.; et al. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873–878. [Link]

-

Molander, G. A.; et al. B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (9), 1795–1798. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 813-824. [Link]

-

Molander, G. A.; Ham, J. A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. J. Org. Chem.2012 , 77 (19), 8564–8577. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Potassium Trifluoro(oxetan-3-yl)borate

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for potassium trifluoro(oxetan-3-yl)borate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, grounded in established scientific principles and data from analogous structures. We will explore the causal relationships behind spectral features and present a robust experimental protocol for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in modern organic synthesis and medicinal chemistry. The oxetane motif is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability, while the trifluoroborate functional group is a versatile precursor for cross-coupling reactions.[1] Accurate and unambiguous structural confirmation via NMR spectroscopy is therefore a critical step in the synthesis and application of this compound. This guide will provide the foundational knowledge for interpreting its NMR data with confidence.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~ 3.0 - 3.5 | Multiplet | - |

| H-2, H-4 (axial) | ~ 4.2 - 4.5 | Triplet of doublets | Jgem ≈ 7-9, Jvic ≈ 6-8 |

| H-2, H-4 (equatorial) | ~ 4.5 - 4.8 | Triplet of doublets | Jgem ≈ 7-9, Jvic ≈ 5-7 |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Notes |

| C-1 | ~ 30 - 40 | Broad singlet | Carbon directly attached to Boron |

| C-2, C-4 | ~ 75 - 80 | Singlet | Methylene carbons of the oxetane ring |

| C-3 | Not Applicable | - | - |

Spectral Interpretation and Rationale

The structural features of this compound give rise to a distinct NMR fingerprint. The following analysis provides the reasoning behind the predicted spectral data.

¹H NMR Spectrum

The proton spectrum is anticipated to be complex due to the puckered nature of the oxetane ring and second-order coupling effects.

-

Oxetane Ring Protons (H-2, H-4): The methylene protons on the carbons adjacent to the oxygen atom (C2 and C4) are diastereotopic. This results in distinct signals for the axial and equatorial protons. The downfield shift to approximately 4.2-4.8 ppm is a direct consequence of the deshielding effect of the electronegative oxygen atom.[4] The multiplicity is expected to be a triplet of doublets, arising from geminal coupling to the other proton on the same carbon and vicinal coupling to the methine proton (H-1).

-

Methine Proton (H-1): The proton on the carbon bearing the trifluoroborate group is expected to appear as a multiplet in the range of 3.0-3.5 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the trifluoroborate moiety.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to be simpler, with two key signals for the organic framework.

-

Oxetane Ring Carbons (C-2, C-4): The methylene carbons of the oxetane ring are chemically equivalent and are expected to appear as a single peak in the downfield region of approximately 75-80 ppm due to the strong deshielding effect of the adjacent oxygen atom.[5]

-

Boron-Bound Carbon (C-1): The carbon atom directly attached to the boron center is characteristically broad in the ¹³C NMR spectrum.[1] This broadening is a result of quadrupolar relaxation of the boron nucleus (both ¹¹B and ¹⁰B are quadrupolar).[6] Its chemical shift is predicted to be in the range of 30-40 ppm. The observation of this broad signal is a key diagnostic feature for organotrifluoroborates.

Advanced NMR Spectroscopic Analysis

For unambiguous assignment, two-dimensional (2D) NMR experiments are indispensable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the protons, confirming the connectivity within the oxetane ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

Furthermore, direct observation of the ¹¹B and ¹⁹F nuclei provides valuable information.

-

¹¹B NMR: A broad signal is expected, characteristic of tetracoordinate boron in organotrifluoroborates.[7]

-

¹⁹F NMR: The three fluorine atoms are equivalent and will give rise to a single resonance. This signal will be split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I=3/2), and a broader, less resolved septet due to coupling with the less abundant ¹⁰B nucleus (I=3).[8] The observation of these patterns provides conclusive evidence for the integrity of the trifluoroborate group.

Visualizing the Structure and Analytical Workflow

Caption: Molecular structure of this compound.

Caption: Workflow for the complete NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR data for this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar organotrifluoroborate salts.[2] c. Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity. b. Tune and match the ¹H, ¹³C, ¹¹B, and ¹⁹F probes according to the manufacturer's procedures. c. Shim the magnetic field on the sample to achieve high homogeneity, using the deuterium lock signal of DMSO-d₆.

3. ¹H NMR Data Acquisition: a. Pulse Sequence: Standard single-pulse experiment. b. Spectral Width: 10-12 ppm, centered around 5 ppm. c. Acquisition Time: 3-4 seconds to ensure good digital resolution. d. Relaxation Delay: 1-2 seconds. e. Number of Scans: 8-16 scans for a good signal-to-noise ratio. f. Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[9]

4. ¹³C NMR Data Acquisition: a. Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., zgpg30). b. Spectral Width: 200-220 ppm, centered around 100 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay: 2 seconds. e. Number of Scans: 512-2048 scans, or until an adequate signal-to-noise ratio is achieved, particularly for the broad C-B signal. f. Referencing: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.[9]

5. ¹¹B and ¹⁹F NMR Data Acquisition (Optional but Recommended): a. ¹¹B NMR: Use a standard single-pulse experiment. Reference the spectrum to an external standard of BF₃·Et₂O (0.0 ppm).[2] b. ¹⁹F NMR: Use a standard proton-decoupled single-pulse experiment. Reference the spectrum to an external standard of CFCl₃ (0.0 ppm) or a secondary standard like trifluoroacetic acid.[3]

6. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase correct the resulting spectrum. d. Perform baseline correction. e. Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

Conclusion

The comprehensive NMR spectroscopic characterization of this compound is a critical aspect of its quality control and utilization in scientific research. By leveraging predictive data based on well-characterized analogues and employing robust, validated experimental protocols, researchers can confidently ascertain the structure and purity of this important chemical entity. The methodologies and interpretative guidance provided in this document serve as a reliable resource for scientists and professionals in the field, ensuring the integrity and reproducibility of their work.

References

- Filo. (2025, June 21). What is the characteristic 13C NMR chemical shift (in ppm)

-

Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem. 47(10):873-8. Available at: [Link]

-

MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Available at: [Link]

-

ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry 47(10):873-8. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. PMC. Available at: [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

-

University of Ottawa. (n.d.). Boron NMR. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2017, August 11). Boron Isotope Effects in Fluorine NMR Spectra. Available at: [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 6. Boron NMR [chem.ch.huji.ac.il]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the ¹⁹F and ¹¹B NMR Spectra of Potassium Trifluoro(oxetan-3-yl)borate

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of potassium trifluoro(oxetan-3-yl)borate, a compound of increasing interest in synthetic chemistry and drug development.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of ¹⁹F and ¹¹B NMR for the structural elucidation and quality control of this organotrifluoroborate salt.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as versatile and highly stable alternatives to boronic acids and esters in a myriad of organic transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1][3][4] Their enhanced stability towards air and moisture simplifies handling and purification, making them attractive reagents in complex molecular syntheses.[5] The oxetane moiety, a strained four-membered ether ring, is a valuable pharmacophore known to improve the physicochemical properties of drug candidates. The combination of these two functionalities in this compound presents a unique building block for medicinal chemistry. Accurate and detailed structural characterization is paramount, and multinuclear NMR spectroscopy is the most powerful tool for this purpose.

Part 1: The Science of ¹⁹F and ¹¹B NMR Spectroscopy

A thorough understanding of the NMR properties of both fluorine-19 and boron-11 is essential for interpreting the spectra of this compound.

¹⁹F NMR Spectroscopy: A High-Sensitivity Probe

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy.[6] It possesses a nuclear spin (I) of 1/2, similar to ¹H, which means it does not have a nuclear quadrupole moment. This results in sharp NMR signals and allows for the observation of fine coupling details.[6] Furthermore, ¹⁹F has a high magnetogyric ratio (only slightly lower than ¹H) and a 100% natural abundance, making it a highly sensitive nucleus for NMR detection.[7][8] The chemical shift range for ¹⁹F is exceptionally wide, spanning over 400 ppm, which minimizes the likelihood of signal overlap, even in complex molecules.[6][7][8]

For potassium organotrifluoroborates, the three equivalent fluorine atoms attached to the boron center will give rise to a single resonance in the ¹⁹F NMR spectrum.[3][4] This signal will be split by the neighboring ¹¹B nucleus.

¹¹B NMR Spectroscopy: Navigating the Quadrupolar Challenge

Boron possesses two NMR-active isotopes: ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance).[9] Due to its higher natural abundance, smaller quadrupole moment, and higher gyromagnetic ratio, ¹¹B is the preferred nucleus for NMR studies.[9]

The key challenge in ¹¹B NMR is its quadrupolar nature (I > 1/2). Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, resulting in a nuclear quadrupole moment.[10][11] This quadrupole moment interacts with the local electric field gradient at the nucleus, providing an efficient mechanism for nuclear relaxation.[10][12] This rapid relaxation leads to significant line broadening in the NMR spectrum.[10][12]

The extent of this broadening is highly dependent on the symmetry of the electronic environment around the boron atom.[11] In highly symmetrical environments, such as the tetrahedral BF₄⁻ anion, the electric field gradient is small, and relatively sharp signals can be observed.[11] For this compound, the boron atom is in a tetrahedral environment, which should result in a reasonably well-defined signal.

Part 2: Predicted NMR Spectra of this compound

Predicted ¹⁹F NMR Spectrum

-

Chemical Shift (δ): The ¹⁹F chemical shifts for potassium organotrifluoroborates typically fall within the range of -129 to -141 ppm.[3][4] The exact chemical shift for the oxetane derivative will be influenced by the electronic properties of the oxetanyl group.

-

Multiplicity: The three equivalent fluorine atoms will couple to the adjacent ¹¹B nucleus (I=3/2). According to the 2nI+1 rule, this will result in a 1:1:1:1 quartet.[3] This characteristic splitting pattern is a definitive indicator of the trifluoroborate moiety.

-

Coupling Constant (¹J(¹¹B-¹⁹F)): The one-bond coupling constant between ¹¹B and ¹⁹F in organotrifluoroborates is typically observed in both the ¹¹B and ¹⁹F spectra.[3] The magnitude of this coupling can be influenced by the solvent and temperature.[3]

Predicted ¹¹B NMR Spectrum

-

Chemical Shift (δ): Tetracoordinate organoborates generally resonate in the upfield region of the ¹¹B NMR spectrum.[14] For potassium methyltrifluoroborate, a chemical shift has been reported.[15] The chemical shift for this compound is expected to be in a similar region, likely between +12 and -8 ppm.[14]

-

Multiplicity: The ¹¹B nucleus will be coupled to the three equivalent ¹⁹F nuclei (I=1/2). This will lead to a quartet (1:3:3:1) in the ¹¹B NMR spectrum.[3] Due to the quadrupolar broadening effects of the ¹¹B nucleus, this quartet may not be perfectly resolved, and specialized pulse sequences might be necessary to observe the fine structure clearly.[3][4]

-

Linewidth: As discussed, the linewidth of the ¹¹B signal will be broader than that of the ¹⁹F signal due to quadrupolar relaxation.[10][12] The tetrahedral environment around the boron atom in the trifluoro(oxetan-3-yl)borate anion should, however, result in a manageable linewidth.

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹⁹F | -129 to -141 ppm | 1:1:1:1 Quartet | ¹J(¹¹B-¹⁹F) |

| ¹¹B | +12 to -8 ppm | 1:3:3:1 Quartet | ¹J(¹⁹F-¹¹B) |

Part 3: Experimental Protocol for NMR Analysis

To obtain high-quality ¹⁹F and ¹¹B NMR spectra of this compound, the following experimental workflow is recommended.

Diagram of the Experimental Workflow

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆, methanol-d₄, or acetone-d₆). Potassium organotrifluoroborates generally exhibit good solubility in polar aprotic solvents.[3]

-

Ensure complete dissolution by vortexing the sample.

-

Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube can help avoid a broad background signal from borosilicate glass.[16]

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

For ¹⁹F NMR, an external reference standard such as CF₃CO₂H or CFCl₃ is often used.[3][4][17] Internal referencing is also possible with a suitable non-reactive fluorinated compound.[18]

-

For ¹¹B NMR, BF₃·OEt₂ is the standard external reference (δ = 0.0 ppm).[3]

-

-

¹⁹F NMR Data Acquisition:

-

Use a standard one-pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., -100 to -160 ppm).

-

A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient.[3]

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹¹B NMR Data Acquisition:

-

A standard one-pulse sequence can be used, but a modified pulse sequence with a shorter acquisition time and a faster repetition rate may be beneficial to mitigate the effects of rapid quadrupolar relaxation.[3][4]

-

Set the spectral width to encompass the expected chemical shift range (e.g., +20 to -20 ppm).

-

Due to the lower sensitivity and broader lines, a larger number of scans (e.g., 1024 or more) may be required.[16]

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the appropriate standard.

-

Integrate the signals to confirm the expected ratios of different nuclei.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

-

Part 4: Causality Behind Experimental Choices and Self-Validating Systems

Choice of Solvent

The choice of solvent is critical as it can influence both chemical shifts and coupling constants.[3] DMSO-d₆ is often a good choice due to its high polarity, which aids in the dissolution of these salts, and its relatively low viscosity, which can help in narrowing the lines of quadrupolar nuclei.[3] Comparing spectra in different solvents can provide additional confidence in the structural assignment.

Modified Pulse Sequence for ¹¹B NMR

The rapid relaxation of the ¹¹B nucleus can lead to a significant loss of signal during the acquisition time.[3] A modified pulse sequence, such as one employing a shorter acquisition time and a shorter relaxation delay, can be used to acquire more scans in a given amount of time, thereby improving the signal-to-noise ratio. This approach is particularly useful for observing the coupling to ¹⁹F, which might otherwise be obscured by the broad lines.[3][4]

Self-Validating Data

The NMR data for this compound is inherently self-validating. The observation of a 1:1:1:1 quartet in the ¹⁹F spectrum and a corresponding 1:3:3:1 quartet in the ¹¹B spectrum, with the same coupling constant, provides a strong and unambiguous confirmation of the trifluoroborate moiety.[3] Furthermore, the integration of the ¹H NMR spectrum should be consistent with the number of protons in the oxetane ring, providing a complete picture of the molecule's structure.

Conclusion

The ¹⁹F and ¹¹B NMR spectra of this compound offer a wealth of structural information. By understanding the fundamental principles of ¹⁹F and ¹¹B NMR and by employing the appropriate experimental techniques, researchers can confidently characterize this important synthetic building block. The characteristic multiplicities and coupling patterns observed in these spectra provide a robust and self-validating method for structural confirmation and purity assessment, which is indispensable for its application in drug discovery and development.

References

-

Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Lee, J. C., et al. (2005). Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. [Link]

-

Pinto, D. C. G. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

-

Makkee, M., et al. (1985). ¹¹B NMR studies on complexation of borate with linear and crosslinked polysaccharides. Journal of the Chemical Society, Faraday Transactions. [Link]

-

San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Kubo, Y., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12805. [Link]

-

LibreTexts. (2025). Quadrupolar Coupling. Chemistry LibreTexts. [Link]

-

Magritek. (2018). Boron NMR Spectroscopy. Magritek. [Link]

-

Kim, H., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PubMed Central. [Link]

-

Fung, B. M., & Wei, I. Y. (1973). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. PubMed Central. [Link]

-

Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. [Link]

-

Penner, G. H., et al. (1992). Boron-11, boron-10, and nitrogen-14 NMR relaxation rates and quadrupole coupling constants in BH3NH3. Canadian Journal of Chemistry, 70(9), 2420-2425. [Link]

-

University of Ottawa. ¹⁹Fluorine NMR. uOttawa. [Link]

-

Kim, H., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

-

Schmidt, C. S., & Viani, B. E. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship.org. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Chemistry Stack Exchange. [Link]

-

Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 101. [Link]

-

Kim, H., et al. (2024). (PDF) ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ResearchGate. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

UCSB Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

Organic Chemistry Portal. Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

-

Knight, J. G., et al. (2016). On ¹⁹F NMR Spectra of BF₂ and BF Complexes and Related Compounds. ResearchGate. [Link]

-

Wiley Science Solutions. POTASSIUM-METHYLTRIFLUOROBORATE - Optional[¹¹B NMR] - Chemical Shifts. SpectraBase. [Link]

-

Li, Y., et al. (2021). ¹⁹F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. Communications Biology, 4(1), 1-8. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction [organic-chemistry.org]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boron NMR Spectroscopy - Magritek [magritek.com]

- 10. reddit.com [reddit.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. spectrabase.com [spectrabase.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. colorado.edu [colorado.edu]

- 18. pubs.acs.org [pubs.acs.org]

Solubility profile of potassium trifluoro(oxetan-3-yl)borate

An In-depth Technical Guide to the Solubility Profile of Potassium Trifluoro(oxetan-3-yl)borate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a compound of increasing interest in medicinal chemistry and synthetic organic chemistry. Recognizing the critical role of solubility in drug discovery and development, this document details the underlying principles and practical execution of both kinetic and thermodynamic solubility assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to generate accurate and reproducible solubility data. The guide emphasizes the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the class of organotrifluoroborates, which are valued for their stability to air and moisture, making them convenient reagents in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions.[1][2] The incorporation of the oxetane motif is a common strategy in medicinal chemistry to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[3][4] Poor aqueous solubility can lead to low absorption, variable therapeutic outcomes, and challenges in formulation development.[5][6] Therefore, a thorough understanding of the solubility profile of this compound is paramount for its potential applications in drug discovery. This guide will provide the methodologies to establish this crucial physicochemical parameter.

In general, potassium organotrifluoroborates exhibit high solubility in polar solvents such as methanol, acetonitrile, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7][8] They are often slightly soluble in toluene, tetrahydrofuran (THF), and water, and typically insoluble in nonpolar solvents like dichloromethane and hydrocarbons.[7] This general profile provides a starting point for the specific investigation of this compound.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing and interpreting solubility experiments.[3][9][10]

-

Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a solution that is rapidly prepared, typically by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[5][6][11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[3][6] This measurement is highly relevant for early-stage drug discovery, where high-throughput screening assays often utilize DMSO stock solutions.[5][10]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, which is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[3][10] This is a more accurate reflection of the compound's intrinsic solubility and is crucial for lead optimization and formulation development.[9][10]

The difference between these two values can be significant, especially for compounds that can exist in amorphous or various crystalline forms.[3][9]

Experimental Determination of Solubility

This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

-

Automated liquid handler (optional, for high-throughput)

-

Plate shaker

-

Incubator

-

Centrifuge with plate rotor

-

UV-Vis microplate reader or HPLC-UV system

-

Analytical balance

-

Vortex mixer

Kinetic Solubility Assay Protocol

This protocol is designed for a high-throughput format to quickly assess the solubility of the compound under non-equilibrium conditions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Precipitate Detection: The formation of a precipitate can be detected by various methods:

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for the determination of kinetic solubility.

Thermodynamic Solubility (Shake-Flask) Assay Protocol

This method determines the equilibrium solubility and is considered the "gold standard".[12]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).[13] The samples should be agitated for a sufficient time to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., PVDF) may be necessary.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) or polarized light microscopy to check for any changes in the solid form (e.g., polymorphism or solvation).[3]

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner.

Table 1: Expected Solubility Profile of this compound

| Assay Type | Solvent/Buffer | Temperature (°C) | DMSO (%) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | 1 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | Water | 25 | 0 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | Buffer (pH 5.0) | 25 | 0 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | Buffer (pH 7.4) | 25 | 0 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | Buffer (pH 9.0) | 25 | 0 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | Methanol | 25 | 0 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | Acetonitrile | 25 | 0 | [Experimental Value] | [Experimental Value] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: The compound's structure does not contain readily ionizable groups, so a significant pH-dependent solubility is not expected unless the borate group undergoes hydrolysis at extreme pH values.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[14]

-

Presence of Co-solvents: The use of organic co-solvents like DMSO will generally increase the solubility.

-

Ionic Strength: The presence of salts in solution can either increase or decrease solubility (salting-in or salting-out effects).[15]

-

Solid-State Properties: As mentioned, different polymorphs or solvates of a compound can have different solubilities.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of this compound. By implementing the detailed protocols for both kinetic and thermodynamic solubility determination, researchers can generate the critical data needed to advance the development of this compound for its intended applications. A thorough understanding of its solubility will enable informed decisions in medicinal chemistry programs and facilitate the development of effective formulations.

References

-

Alsenz, J., & Cancillieri, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Bevan, M. (2012). Kinetic versus thermodynamic solubility. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]

-

Srikanth, A. (2015). solubility experimental methods.pptx. SlideShare. [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

-

Xiong, Y., & Rai, D. (2013). Experimental determination of solubilities of sodium tetraborate (borax) in NaCl solutions, and a thermodynamic model for the Na-B(OH)3-Cl-SO4 system to high-ionic strengths at 25 °C. Geochimica et Cosmochimica Acta, 120, 213-227. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Physical Chemistry (PChem). (2023, April 11). EXP #5 Solubility of Borax Lecture [Video]. YouTube. [Link]

-

Scribd. (n.d.). Borate Solubility. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ovid.com [ovid.com]

- 4. rheolution.com [rheolution.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Mechanism of action for potassium organotrifluoroborates

An In-depth Technical Guide to the Mechanism of Action of Potassium Organotrifluoroborates

Authored by: Gemini, Senior Application Scientist

Abstract

Potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally versatile and robust reagents in modern organic synthesis, offering significant advantages over traditional organoboron compounds like boronic acids and esters.[1][2][3] Their remarkable stability to air and moisture, crystalline nature, and ease of handling have made them indispensable tools for drug development professionals and synthetic chemists.[1][4][5][6][7][8] This guide provides an in-depth exploration of the core mechanism of action of these reagents, focusing on their activation and participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By understanding the causality behind their reactivity, researchers can better harness their synthetic potential.

The Foundational Advantage: Structure and Stability